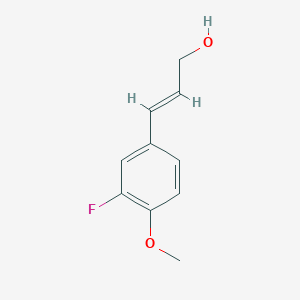

3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11FO2 |

|---|---|

Molecular Weight |

182.19 g/mol |

IUPAC Name |

(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C10H11FO2/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h2-5,7,12H,6H2,1H3/b3-2+ |

InChI Key |

ORZCHFYBMQINMK-NSCUHMNNSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/CO)F |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CCO)F |

Origin of Product |

United States |

Contextualizing 3 3 Fluoro 4 Methoxyphenyl Prop 2 En 1 Ol Within Allylic Alcohol and Fluorinated Aromatic Scaffolds

The structure of 3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol is intrinsically defined by two primary components: the allylic alcohol functional group and the fluorinated aromatic scaffold. Allylic alcohols are a class of organic compounds characterized by a hydroxyl group attached to a carbon atom adjacent to a double bond. rsc.org This arrangement confers unique reactivity, making them versatile intermediates in organic synthesis. rsc.orgacs.org They can undergo a variety of transformations, including epoxidation, oxidation, and rearrangement reactions, often with a high degree of stereocontrol. acs.org

Simultaneously, the presence of a 3-fluoro-4-methoxyphenyl group places this molecule within the broad and impactful category of fluorinated aromatic compounds. The introduction of fluorine into aromatic systems can dramatically alter the physical, chemical, and biological properties of a molecule. nih.gov Fluorinated aromatic scaffolds are of paramount importance in modern chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. nih.gov

Significance of Fluorine in Organic Synthesis and Chemical Biology Mechanistic Perspective

The strategic incorporation of fluorine atoms into organic molecules is a powerful tool in medicinal chemistry and drug design. From a mechanistic perspective, the high electronegativity and small van der Waals radius of fluorine impart several advantageous properties. The replacement of a hydrogen atom or a hydroxyl group with fluorine can significantly influence a molecule's conformational preferences, metabolic stability, and binding affinity to biological targets. orientjchem.orgyoutube.com

The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at specific sites within a drug molecule, thereby increasing its bioavailability and half-life. chem-station.com Furthermore, the introduction of fluorine can alter the acidity or basicity (pKa) of nearby functional groups through its powerful electron-withdrawing inductive effect. scribd.comresearchgate.net This modulation of electronic properties can enhance the binding interactions between a drug and its target receptor. The increased lipophilicity often associated with fluorination can also improve a molecule's ability to cross cellular membranes. researchgate.net

Historical Development of Synthetic Approaches to Analogous Fluorinated Compounds

Regioselective and Stereoselective Construction of the Prop-2-en-1-ol Moiety

The formation of the allylic alcohol functional group is a critical aspect of the synthesis, with several methodologies available to control the geometry of the double bond and the introduction of the hydroxyl group.

Transition-Metal-Catalyzed Hydroxyallylation and Allylation Reactions

Transition-metal catalysis provides powerful tools for the formation of carbon-carbon bonds under mild conditions. The catalytic allylation of aldehydes represents a direct approach to homoallylic alcohols. In the context of synthesizing the target compound, this would involve the reaction of 3-fluoro-4-methoxybenzaldehyde with an appropriate allyl-metal reagent. Various transition metals, including ruthenium, iridium, and rhodium, have been employed to catalyze the addition of allylic acetates, allenes, or other precursors to aldehydes. These reactions can offer high levels of regio- and enantioselectivity, depending on the catalyst and ligand system employed. However, specific applications of these methods to 3-fluoro-4-methoxybenzaldehyde are not extensively documented in the current literature, representing an area for potential synthetic exploration.

Olefination and Alkene Functionalization Strategies

A highly reliable and widely used two-step approach involves an initial olefination reaction followed by reduction. The Horner-Wadsworth-Emmons (HWE) reaction is a premier method for the synthesis of α,β-unsaturated esters from aldehydes, yielding predominantly the (E)-alkene isomer due to thermodynamic control. acgpubs.orgwikipedia.org This strategy involves the reaction of 3-fluoro-4-methoxybenzaldehyde with a stabilized phosphonate (B1237965) ylide, such as triethyl phosphonoacetate, to form ethyl (E)-3-(3-fluoro-4-methoxyphenyl)acrylate. The strong electron-withdrawing nature of the phosphonate group enhances the nucleophilicity of the carbanion, allowing for efficient reaction with aldehydes. arkat-usa.org The resulting water-soluble phosphate (B84403) byproduct simplifies purification compared to the traditional Wittig reaction. wikipedia.org

| Parameter | Condition | Purpose/Comment |

|---|---|---|

| Phosphonate Reagent | Triethyl phosphonoacetate | Forms the α,β-unsaturated ester. |

| Aldehyde | 3-Fluoro-4-methoxybenzaldehyde | Aromatic aldehyde substrate. |

| Base | NaH, KHMDS, DBU/LiCl | Deprotonates the phosphonate to generate the nucleophilic ylide. |

| Solvent | THF, DME | Aprotic solvent to facilitate the reaction. |

| Temperature | 0 °C to reflux | Reaction temperature can influence rate and selectivity. |

| Stereoselectivity | Predominantly (E)-alkene | Thermodynamically favored product. acgpubs.org |

Reductive and Oxidative Approaches to Allylic Alcohols

Following the olefination step, the resulting α,β-unsaturated ester can be selectively reduced to the corresponding allylic alcohol. Diisobutylaluminium hydride (DIBAL-H) is a powerful and commonly used reducing agent for this transformation. masterorganicchemistry.com The reaction is typically performed at low temperatures, such as -78 °C, to prevent over-reduction to the saturated alcohol. rsc.orgadichemistry.com DIBAL-H, an electrophilic reducing agent, effectively reduces the ester functionality to an alcohol without affecting the carbon-carbon double bond, thus preserving the prop-2-en-1-ol moiety. adichemistry.com

| Parameter | Condition | Purpose/Comment |

|---|---|---|

| Substrate | Ethyl (E)-3-(3-fluoro-4-methoxyphenyl)acrylate | Product of the HWE reaction. |

| Reducing Agent | Diisobutylaluminium hydride (DIBAL-H) | Selectively reduces the ester to an alcohol. masterorganicchemistry.com |

| Stoichiometry | ~2.2 equivalents | Ensures complete conversion of the ester. rsc.org |

| Solvent | Diethyl ether, THF, Toluene | Anhydrous aprotic solvent. adichemistry.com |

| Temperature | -78 °C | Critical for selectivity and preventing over-reduction. rsc.org |

| Workup | Quenching with saturated NH4Cl or Rochelle's salt | Decomposes the aluminum complexes. rsc.org |

Alternatively, if an α,β-unsaturated ketone (enone) is synthesized, the Luche reduction provides a highly chemoselective method for its conversion to an allylic alcohol. nii.ac.jpacs.org This method uses sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride, in a protic solvent like methanol. nih.govnih.gov The cerium salt enhances the electrophilicity of the carbonyl group, promoting a 1,2-hydride addition over the competing 1,4-conjugate addition, leading specifically to the allylic alcohol. nii.ac.jpnih.gov

Strategies for Incorporating the 3-Fluoro-4-methoxyphenyl Moiety

The synthesis of the aromatic portion of the molecule requires the precise placement of both a fluorine atom and a methoxy (B1213986) group on the benzene (B151609) ring.

Direct Fluorination of Aromatic Precursors (e.g., Electrophilic/Nucleophilic Fluorination)

Direct fluorination of an aromatic ring is a common strategy for introducing fluorine atoms. Electrophilic fluorination is particularly effective for electron-rich aromatic systems. wikipedia.org A precursor such as a 4-methoxyphenyl (B3050149) derivative can be subjected to an electrophilic fluorinating agent to install the fluorine atom at the C-3 position, ortho to the methoxy group. The methoxy group is an ortho-, para-directing group, making the desired regiochemistry achievable. Selectfluor® (F-TEDA-BF4) is a widely used, commercially available, and stable electrophilic fluorinating agent that can be employed for this purpose under mild conditions. rsc.orgresearchgate.net

| Reagent | Full Name | Characteristics |

|---|---|---|

| Selectfluor® | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Commercially available, stable solid, widely used for various substrates. rsc.org |

| NFSI | N-Fluorobenzenesulfonimide | Effective and commonly used N-F reagent. wikipedia.org |

| NFOBS | N-Fluoro-o-benzenedisulfonimide | A powerful electrophilic fluorinating agent. wikipedia.org |

Cross-Coupling Reactions Involving Fluorinated Synthons

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for constructing carbon-carbon bonds. The Suzuki-Miyaura coupling reaction is a versatile method for this purpose, involving the reaction of an organoboron compound with an organohalide. rsc.org To form the 3-fluoro-4-methoxyphenyl moiety, a common strategy is to use 3-fluoro-4-methoxyphenylboronic acid as a pre-functionalized synthon. This boronic acid can be coupled with a suitable vinyl partner, such as a vinyl halide or vinyl triflate, that already contains the prop-2-en-1-ol backbone. This approach offers a convergent synthesis where the two key fragments of the target molecule are prepared separately and then joined. The reaction is known for its high functional group tolerance and generally mild conditions. nih.gov

| Component | Example(s) | Role in Reaction |

|---|---|---|

| Organoboron Reagent | 3-Fluoro-4-methoxyphenylboronic acid | Source of the aryl group. |

| Organohalide/Triflate | 3-Bromoprop-2-en-1-ol, Vinyl triflates | Coupling partner providing the C-C backbone. |

| Palladium Catalyst | Pd(PPh3)4, Pd(OAc)2 | Catalyzes the C-C bond formation. |

| Ligand | Triphenylphosphine (B44618) (PPh3), SPhos, XPhos | Stabilizes the palladium catalyst and influences reactivity. rsc.org |

| Base | K2CO3, Cs2CO3, K3PO4 | Required for the transmetalation step. nih.gov |

| Solvent System | Dioxane/H2O, Toluene, DME | Solubilizes reactants and facilitates the reaction. |

C–H Functionalization-Mediated Fluorination Protocols

Direct C–H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to the introduction of functional groups compared to traditional methods that require pre-functionalized starting materials. The application of C–H functionalization for the introduction of fluorine onto an aromatic ring, such as in the synthesis of 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol, represents a cutting-edge strategy.

While a direct C–H fluorination of 3-(4-methoxyphenyl)prop-2-en-1-ol (B7944356) to selectively yield the 3-fluoro isomer has not been explicitly reported, methodologies developed for the C–H fluorination of electron-rich arenes provide a strong foundation for its potential synthesis. Transition-metal catalysis, particularly with palladium and rhodium, has shown significant promise in this area.

Palladium-Catalyzed C–H Fluorination:

Recent advancements have described palladium-catalyzed methods for the direct fluorination of aromatic C–H bonds using mild electrophilic fluorinating reagents. nih.govresearchgate.netspringernature.com These reactions often proceed through a Pd(II)/Pd(IV) catalytic cycle. A proposed catalytic cycle for the fluorination of a 4-methoxyphenyl derivative is depicted below:

C–H Activation: The palladium(II) catalyst coordinates to the aromatic ring, followed by C–H activation to form a palladacycle intermediate. The methoxy group can act as a directing group, favoring ortho-C–H activation.

Oxidation: The palladacycle is then oxidized by a fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, to a high-valent palladium(IV) species.

Reductive Elimination: The palladium(IV) intermediate undergoes reductive elimination to form the C–F bond and regenerate the palladium(II) catalyst.

| Catalyst System | Fluorinating Agent | Key Features | Potential Applicability |

|---|---|---|---|

| Pd(OAc)₂ / Ligand | NFSI, Selectfluor® | High regioselectivity, functional group tolerance | Direct fluorination of 4-methoxycinnamyl derivatives |

| [Pd(OTf)₂(H₂O)₂] | NMP / F-source | Promoter-assisted fluorination | Applicable to various aromatic systems |

Rhodium-Catalyzed C–H Functionalization:

Rhodium catalysts are also known to effectively catalyze C–H functionalization reactions on arenes. nih.gov While often employed for C-C or C-N bond formation, rhodium-catalyzed C-H activation could potentially be coupled with a fluorination step. The mechanism typically involves the formation of a rhodacycle intermediate, which can then react with a suitable fluorine source. The directing group ability of the methoxy substituent would be crucial for achieving the desired regioselectivity.

Convergent and Divergent Synthetic Routes to 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol

Both convergent and divergent strategies can be envisioned for the synthesis of 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol, offering flexibility in accessing the target molecule and its analogs.

Convergent Synthesis:

A convergent approach involves the synthesis of key fragments that are then coupled together in the later stages of the synthesis. A plausible convergent route to 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol would involve the coupling of a C6-C1 fragment (the aromatic ring) with a C2 fragment (the propenol side chain). A common method for this transformation is the Wittig or Horner-Wadsworth-Emmons (HWE) reaction.

A synthesis of a related chalcone, (E)-3-(3-Fluoro-4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one, has been reported, which supports the feasibility of this approach. acgpubs.org A similar strategy could be employed for the synthesis of the target alcohol:

Preparation of the Aldehyde: The synthesis would begin with the commercially available 3-fluoro-4-methoxyphenylboronic acid or a related derivative to prepare 3-fluoro-4-methoxybenzaldehyde.

Preparation of the Ylide/Phosphonate: A suitable C2 building block, such as (2-hydroxyethyl)triphenylphosphonium bromide or a corresponding phosphonate ester, would be prepared.

Wittig/HWE Reaction: The aldehyde and the ylide/phosphonate would be reacted under appropriate basic conditions to form the desired carbon-carbon double bond, yielding 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol.

Divergent Synthesis:

A divergent strategy would involve the synthesis of a common intermediate that can be elaborated into a variety of final products. For the synthesis of 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol and its isomers, a suitable starting point would be a 4-methoxycinnamic acid derivative.

Synthesis of a Common Intermediate: 4-Methoxycinnamic acid or its corresponding ester could serve as a common precursor.

Late-Stage Halogenation/Fluorination: This intermediate could then be subjected to regioselective halogenation at the 3-position, followed by a nucleophilic aromatic substitution (SNA) with a fluoride source. Alternatively, direct electrophilic fluorination could be attempted, although controlling regioselectivity might be challenging.

Reduction: The resulting 3-fluoro-4-methoxycinnamic acid or ester would then be reduced to the target alcohol using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).

Green Chemistry Principles in the Synthesis of 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol

The application of green chemistry principles is crucial for the development of sustainable synthetic processes. Several aspects of the synthesis of 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol can be optimized to minimize environmental impact.

The choice of solvent is a key consideration in green chemistry. Many traditional organic solvents are volatile, toxic, and flammable. The use of solvent-free conditions or environmentally benign solvents can significantly improve the sustainability of a synthesis.

For the synthesis of cinnamyl alcohol derivatives, biocatalytic approaches in aqueous media have been developed. nih.govmanchester.ac.ukrsc.org These methods utilize enzymes to carry out specific transformations, often under mild conditions and without the need for organic solvents. A biocatalytic cascade for the production of cinnamyl alcohol from L-phenylalanine has been reported, demonstrating the potential for a completely bio-based and aqueous synthesis. nih.govmanchester.ac.ukrsc.org This approach could potentially be adapted for the synthesis of fluorinated analogs.

Supercritical carbon dioxide (scCO₂) is another promising green solvent. researchgate.netepa.govasianpubs.orgresearchgate.net It is non-toxic, non-flammable, and readily available. Its properties can be tuned by adjusting temperature and pressure, allowing for control over solubility and reactivity. The use of scCO₂ as a solvent for the synthesis of cinnamyl alcohol derivatives has been described in the patent literature, highlighting its potential for cleaner chemical production.

| Solvent System | Advantages | Potential Application |

|---|---|---|

| Water (Biocatalysis) | Non-toxic, renewable, mild conditions | Enzymatic synthesis from fluorinated precursors |

| Supercritical CO₂ | Non-toxic, non-flammable, tunable properties | Wittig/HWE reaction, reduction steps |

| Solvent-Free | Reduced waste, potential for increased reaction rates | Solid-state reactions, mechanochemistry |

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy generate minimal waste.

The Wittig reaction, while a powerful tool for alkene synthesis, often suffers from poor atom economy due to the formation of triphenylphosphine oxide as a stoichiometric byproduct. The Horner-Wadsworth-Emmons (HWE) reaction offers an improvement in this regard, as the dialkyl phosphate byproduct has a lower molecular weight and is often water-soluble, facilitating its removal. wikipedia.orgconicet.gov.arresearchgate.netyoutube.comresearchgate.net

| Reaction Type | Byproduct | Atom Economy | Comments |

|---|---|---|---|

| Wittig Reaction | Triphenylphosphine oxide | Low | Stoichiometric high molecular weight byproduct |

| HWE Reaction | Dialkyl phosphate | Moderate | Lower molecular weight, water-soluble byproduct |

| C-H Functionalization | H₂O or HX | High | Potentially very high atom economy |

Reaction efficiency is also a critical factor. This includes not only the chemical yield but also energy consumption and the ease of purification. Biocatalytic methods and reactions in supercritical fluids can offer advantages in terms of milder reaction conditions and simplified workup procedures. nih.govmanchester.ac.ukrsc.orgresearchgate.netepa.govasianpubs.orgresearchgate.net

The use of catalysts is a cornerstone of green chemistry, as they can enable reactions to proceed with higher efficiency and selectivity under milder conditions. While CO₂ is primarily discussed as a green solvent, it can also be used as a C1 building block or as a catalyst in certain transformations.

The catalytic reduction of CO₂ to valuable chemicals is an active area of research. rsc.orgrsc.orgnih.govmdpi.com While not directly applicable to the synthesis of the target molecule, the principles of CO₂ activation and utilization are relevant to the broader field of green chemistry.

More pertinent to the synthesis of 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol is the use of catalytic systems that are compatible with green solvents like scCO₂. For instance, the development of catalysts for the reduction of cinnamic acid derivatives that are active and stable in scCO₂ would represent a significant advancement in the sustainable production of these compounds.

Transformations of the Allylic Alcohol Functionality

The allylic alcohol group is a key site of reactivity, participating in oxidation, reduction, substitution, and rearrangement reactions. Its position adjacent to a double bond and an aromatic ring influences the stability of intermediates and transition states, often leading to specific and useful chemical outcomes.

The allylic alcohol functionality of 3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol can be readily oxidized to form the corresponding aldehyde or carboxylic acid, or reduced to saturate the carbon-carbon double bond.

Oxidation: The selective oxidation of allylic alcohols like cinnamyl alcohol to their corresponding aldehydes is a fundamental transformation in organic synthesis. mdpi.comcardiff.ac.uk Mild oxidizing agents are typically employed to prevent over-oxidation to the carboxylic acid and to preserve the double bond. Reagents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) are effective for this conversion. The product of such a reaction would be 3-(3-fluoro-4-methoxyphenyl)prop-2-enal. Stronger oxidizing conditions, potentially using agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, could lead to the formation of 3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid. nih.gov

Reduction: The reduction of 3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol can target either the double bond or maintain it while reducing an oxidized form. Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) with hydrogen gas, typically reduces the carbon-carbon double bond to yield the saturated alcohol, 3-(3-fluoro-4-methoxyphenyl)propan-1-ol. nsf.gov Alternatively, chemoselective reducing agents like sodium borohydride (NaBH₄), often used in the presence of a cerium salt (Luche reduction), can selectively reduce the aldehyde back to the alcohol without affecting the double bond, a useful strategy if the aldehyde is an intermediate. scirp.orgodinity.com

| Transformation | Reagent(s) | Expected Major Product |

|---|---|---|

| Selective Oxidation | Manganese Dioxide (MnO₂) or Pyridinium Chlorochromate (PCC) | 3-(3-Fluoro-4-methoxyphenyl)prop-2-enal |

| Full Oxidation | Potassium Permanganate (KMnO₄) | 3-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid |

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | 3-(3-Fluoro-4-methoxyphenyl)propan-1-ol |

The hydroxyl group of the allylic alcohol can be converted into esters and ethers through standard synthetic methods.

Esterification: The reaction with carboxylic acids, typically in the presence of an acid catalyst (Fischer esterification), yields the corresponding ester. For example, reacting 3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol with acetic acid would produce 3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-yl acetate. The use of more reactive acyl halides or anhydrides in the presence of a base is also a common and efficient method.

Etherification: The formation of ethers can be achieved under basic conditions via reactions analogous to the Williamson ether synthesis. The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether linkage. For instance, reaction with methyl iodide would yield 1-methoxy-3-(3-fluoro-4-methoxyphenyl)prop-1-ene. Catalytic methods using palladium or platinum have also been reported for the etherification of cinnamyl alcohols. scirp.org

| Reaction Type | Reagents | Expected Product Name |

|---|---|---|

| Esterification | Acetic Anhydride, Pyridine | 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-yl acetate |

| Etherification | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | 1-methoxy-3-(3-fluoro-4-methoxyphenyl)prop-1-ene |

The allylic nature of the alcohol provides a scaffold for several powerful sigmatropic and related rearrangement reactions, which are instrumental in forming new carbon-carbon and carbon-heteroatom bonds with high stereocontrol.

Claisen Rearrangement: This wikipedia.orgwikipedia.org-sigmatropic rearrangement requires the initial formation of an allyl vinyl ether. wikipedia.org The alcohol, 3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol, would first need to be converted to its corresponding vinyl ether. Upon heating, this intermediate would rearrange through a concerted, six-membered ring transition state to yield a γ,δ-unsaturated carbonyl compound. organic-chemistry.orglibretexts.org If an aryl vinyl ether is formed, the subsequent rearrangement would lead to an ortho-allyl phenol (B47542) derivative. nsf.gov

Overman Rearrangement: This reaction transforms allylic alcohols into allylic amines with a 1,3-transposition of functionality. organic-chemistry.orgwikipedia.org The process involves the reaction of the alcohol with trichloroacetonitrile (B146778) in the presence of a base to form an allylic trichloroacetimidate. This intermediate then undergoes a thermally or catalytically induced wikipedia.orgwikipedia.org-sigmatropic rearrangement to produce an allylic trichloroacetamide, which can be hydrolyzed to the corresponding amine. nrochemistry.comthermofisher.comsynarchive.com

Semipinacol Rearrangement: In this rearrangement, the double bond of the allylic alcohol is activated by an electrophile (such as a halogen or a proton), generating an α-hydroxy carbocation intermediate. nih.gov This is followed by a 1,2-migration of an adjacent group (in this case, the aryl group) to the carbocation center, resulting in the formation of a β-functionalized ketone. wikipedia.orgresearchgate.net This reaction provides a pathway to α-aryl ketones. chemistryviews.org

The allylic system, comprising the double bond and the alcohol, can react with both nucleophiles and electrophiles.

Nucleophilic Reactions: The hydroxyl group is a poor leaving group but can be converted into a better one, such as a tosylate or a halide. A subsequent reaction with a nucleophile can proceed via an S_N2 or S_N2' mechanism. In an S_N2' reaction, the nucleophile attacks the γ-carbon of the double bond, leading to a shift of the double bond and displacement of the leaving group. This provides access to a range of substituted products where the new group is attached at the end of the original allyl system.

Electrophilic Reactions: The electron-rich double bond is susceptible to attack by electrophiles. wikipedia.org For example, the addition of a hydrogen halide (HX) would proceed via protonation of the double bond to form a carbocation. The most stable carbocation would be formed at the carbon adjacent to the phenyl ring (benzylic position), where the positive charge is stabilized by resonance. The subsequent attack by the halide nucleophile would lead to the Markovnikov addition product. savemyexams.comsolubilityofthings.comlibretexts.org

Modifications of the Fluoro-Methoxyphenyl Aromatic Ring

The aromatic ring can undergo electrophilic substitution, with the position of the incoming electrophile being directed by the existing substituents.

The regioselectivity of electrophilic aromatic substitution (EAS) on the 3-fluoro-4-methoxyphenyl ring is determined by the combined electronic effects of the methoxy, fluoro, and allyl alcohol substituents. chemistrytalk.org

Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its powerful electron-donating resonance (+M) effect. organicchemistrytutor.com It strongly enhances the electron density at the positions ortho (C-5) and para (C-2) to itself.

Allyl Alcohol Group (-CH=CHCH₂OH): This group is generally considered to be weakly deactivating and ortho, para-directing.

Combined Directing Effects: The outcome of an EAS reaction is dictated by the interplay of these effects. The methoxy group is the most powerful activating group present and its directing effect will dominate. It strongly activates the C-2 and C-5 positions. The fluorine atom also directs towards the C-2 position. Therefore, electrophilic attack is most likely to occur at the C-2 and C-5 positions. The C-2 position is ortho to both the fluoro and methoxy groups, while the C-5 position is ortho to the methoxy group and meta to the fluoro group. The precise ratio of substitution at these sites would depend on the steric bulk of the electrophile and the specific reaction conditions.

| Reaction | Reagent(s) | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-(2-Nitro-3-fluoro-4-methoxyphenyl)prop-2-en-1-ol and 3-(5-Nitro-3-fluoro-4-methoxyphenyl)prop-2-en-1-ol |

| Bromination | Br₂, FeBr₃ | 3-(2-Bromo-3-fluoro-4-methoxyphenyl)prop-2-en-1-ol and 3-(5-Bromo-3-fluoro-4-methoxyphenyl)prop-2-en-1-ol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 3-(2-Acetyl-3-fluoro-4-methoxyphenyl)prop-2-en-1-ol and 3-(5-Acetyl-3-fluoro-4-methoxyphenyl)prop-2-en-1-ol |

Lithiation and Other Organometallic Functionalizations

The aromatic ring of 3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol is amenable to directed ortho-metalation (DoM), a powerful strategy for regioselective functionalization. wikipedia.orgsemanticscholar.org This reaction typically involves the use of a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), to deprotonate a position ortho (adjacent) to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org In this molecule, both the methoxy group and the fluorine atom can act as DMGs.

The methoxy group is generally considered a moderately effective DMG, directing lithiation to the C-5 position. The fluorine atom is a weaker DMG but can also direct lithiation to an adjacent carbon. researchgate.net In a competitive scenario like this, the stronger directing group typically dictates the position of metalation. The relative directing ability of various groups has been studied, and while context-dependent, oxygen-based directing groups like methoxy are often more effective than halogens.

The general mechanism involves the coordination of the lithium reagent to the heteroatom of the DMG, which increases the acidity of the proximal ortho-protons, facilitating their removal by the strong base. wikipedia.org The resulting aryllithium intermediate is a potent nucleophile that can react with a wide array of electrophiles to introduce new functional groups.

Table 1: Potential Directed ortho-Metalation Reactions of a 3-Fluoro-4-methoxyphenyl Substrate

| Directing Group | Position of Lithiation | Potential Electrophiles | Resulting Functional Group |

| Methoxy (-OCH₃) | C-5 | D₂O | Deuterium (-D) |

| Me₃SiCl | Trimethylsilyl (-SiMe₃) | ||

| DMF | Aldehyde (-CHO) | ||

| CO₂ | Carboxylic Acid (-COOH) | ||

| Fluorine (-F) | C-2 | I₂ | Iodine (-I) |

This table illustrates the general principles of directed ortho-metalation applied to the aromatic core of the target compound. Specific experimental conditions would need to be optimized.

Other organometallic functionalizations, such as those catalyzed by palladium or other transition metals, could potentially be employed, particularly if the aromatic ring were further functionalized with a halide at a specific position, enabling cross-coupling reactions like Suzuki, Stille, or Heck couplings.

Derivatization of the Methoxy Group

The methoxy group (-OCH₃) on the aromatic ring represents another site for chemical modification, primarily through ether cleavage. This transformation, typically requiring harsh conditions, results in the formation of a phenol.

Acid-catalyzed cleavage is a common method for demethylation. wikipedia.org Strong protic acids, particularly hydrogen bromide (HBr) and hydrogen iodide (HI), are effective reagents. libretexts.orglibretexts.org The reaction mechanism involves the initial protonation of the ether oxygen, converting the methoxy group into a better leaving group (methanol). masterorganicchemistry.com A nucleophile, such as a bromide or iodide ion, then attacks the methyl carbon in an SN2 reaction, yielding the phenol and methyl halide. libretexts.orgmasterorganicchemistry.com Due to the stability of the sp²-hybridized carbon-oxygen bond of the aryl ether, the nucleophilic attack occurs exclusively at the methyl group. libretexts.org

Table 2: General Conditions for Aryl Methyl Ether Cleavage

| Reagent | Typical Conditions | Mechanism | Products |

| HBr | Acetic acid, heat | SN2 | Phenol + Methyl bromide |

| HI | Acetic acid, heat | SN2 | Phenol + Methyl iodide |

| BBr₃ | CH₂Cl₂, low temp. to rt | Lewis acid-catalyzed | Phenol + Methyl bromide |

This table provides an overview of common methods for the demethylation of aryl methyl ethers.

Alternatively, certain strong bases can induce ether cleavage, although this is less common for aryl methyl ethers compared to acidic methods. wikipedia.org For some specific substrates, reagents like triethylamine (B128534) have been shown to induce demethylation in the context of subsequent annulation reactions. nih.gov

Chemo-, Regio-, and Stereoselective Reactions of 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol

The presence of multiple reactive sites—the hydroxyl group, the carbon-carbon double bond, and the aromatic ring—makes selectivity a critical consideration in the reactions of 3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. For instance, oxidation of the allylic alcohol to the corresponding aldehyde, (E)-3-(3-fluoro-4-methoxyphenyl)propenal, can be achieved using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC), which selectively react with the alcohol without affecting the double bond or the aromatic ring. Conversely, hydrogenation of the double bond can be performed selectively in the presence of the alcohol and the aromatic ring using specific catalysts, such as Wilkinson's catalyst.

Regioselectivity , the preference for reaction at one position over another, is pertinent in reactions like hydrohalogenation or epoxidation of the double bond. Following Markovnikov's rule, the addition of a protic acid across the double bond would be expected to proceed via a resonance-stabilized benzylic carbocation intermediate. masterorganicchemistry.com Allylic substitution reactions, where the hydroxyl group is replaced by another nucleophile, can also exhibit regioselectivity, potentially yielding linear or branched products depending on the reaction mechanism (SN1 vs. SN2'). researchgate.netresearchgate.net

Stereoselectivity involves the preferential formation of one stereoisomer over another. masterorganicchemistry.com Reactions at the prochiral double bond, such as dihydroxylation or epoxidation, can generate new stereocenters. The use of chiral reagents or catalysts can induce enantioselectivity, leading to the formation of one enantiomer in excess. For example, the Sharpless asymmetric epoxidation is a well-established method for the enantioselective epoxidation of allylic alcohols. Similarly, stereoselective Claisen rearrangements involving cinnamyl alcohol derivatives have been developed to construct vicinal stereocenters. acs.org

Mechanistic Investigations of Key Transformations Involving 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol

While specific mechanistic studies on 3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol are not widely documented in the literature, the mechanisms of its key potential transformations can be inferred from studies on cinnamyl alcohol and related derivatives.

Elucidation of Reaction Intermediates

The nature of the intermediates formed during a reaction dictates the final products and their stereochemistry.

Carbocationic Intermediates: In acid-catalyzed reactions, such as ether cleavage or additions to the double bond, the formation of carbocation intermediates is likely. For instance, in an SN1-type allylic substitution, the departure of the protonated hydroxyl group would generate a resonance-stabilized allylic carbocation. This delocalized cation has positive charge density at both the α- and γ-carbons relative to the aromatic ring, which can lead to mixtures of regioisomeric products upon nucleophilic attack.

Organometallic Intermediates: As discussed in section 3.2.2, directed ortho-lithiation proceeds through a key aryllithium intermediate. The stability and structure of this intermediate, often existing as aggregates and complexed with solvent molecules like THF, are crucial for its subsequent reactivity with electrophiles. semanticscholar.org

Radical Intermediates: Some transformations, particularly those initiated by light or radical initiators, may proceed through radical intermediates. For example, photoisomerization of cinnamyl alcohols can occur via energy transfer from a photosensitizer, leading to a triplet state intermediate that can isomerize from the E to the Z configuration. researchgate.net

Transition State Analysis

The analysis of transition states provides insight into the kinetics and selectivity of a reaction.

In Cycloaddition and Rearrangement Reactions: For pericyclic reactions, such as a potential Diels-Alder reaction (where the styrenyl system acts as a diene) or a Claisen rearrangement of a derived vinyl ether, the stereochemical outcome is often dictated by the geometry of the transition state. For the Claisen rearrangement, a chair-like transition state is typically favored, and the substituents will preferentially occupy equatorial positions to minimize steric hindrance, thus controlling the stereochemistry of the newly formed carbon-carbon bond. acs.org

In Asymmetric Catalysis: In enantioselective reactions, such as an asymmetric epoxidation, the catalyst and the substrate form a chiral complex. The transition state of the oxygen transfer step is diastereomeric, with one being lower in energy than the other. This energy difference determines the enantiomeric excess of the product. The specific geometry of the catalyst-substrate complex in the transition state is therefore fundamental to understanding the origin of the stereoselectivity.

High-Resolution NMR Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, 2D NMR) for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the chemical structure of organic molecules in solution. For 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals and confirms the connectivity of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The trans-configuration of the alkene is typically confirmed by the large coupling constant (J ≈ 15-16 Hz) between the two vinylic protons. The aromatic region shows characteristic splitting patterns influenced by the fluoro and methoxy substituents, while the allylic alcohol protons also provide distinct signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The chemical shifts are characteristic of the functional groups present: sp² carbons of the aromatic ring and the double bond, the sp³ carbon of the CH₂OH group, and the methoxy carbon. The fluorine atom induces characteristic C-F couplings, which are invaluable for assigning the aromatic carbons.

¹⁹F NMR Spectroscopy: As a fluorine-containing compound, ¹⁹F NMR is a powerful tool. It provides a direct observation of the fluorine nucleus, and its chemical shift is highly sensitive to the electronic environment. The spectrum for this compound would show a single resonance, and its coupling to nearby protons (³JHF) and carbons (¹JC-F, ²JC-F, etc.) further confirms the substitution pattern on the aromatic ring. mdpi.com

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for piecing together the molecular framework. preprints.org

COSY: Establishes proton-proton (H-H) coupling networks, connecting adjacent protons, such as those on the propenol chain (HO-CH₂-CH=CH-).

HSQC: Correlates directly bonded proton and carbon atoms, definitively linking each proton signal to its attached carbon.

HMBC: Shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity between the aromatic ring, the alkene chain, and the methoxy group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Multiplicity & Coupling Constants (J in Hz) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 1-OH | ~1.5 - 2.5 | broad singlet | - | C1, C2 |

| 1-CH₂ | ~4.30 | d, J ≈ 5-6 Hz | ~63.5 | C2, C3, C1' |

| 2-CH | ~6.35 | dt, J ≈ 15.8, 5-6 Hz | ~129.0 | C1, C3, C1', C2', C6' |

| 3-CH | ~6.60 | d, J ≈ 15.8 Hz | ~127.5 | C1', C2', C6' |

| 1'-C | - | - | ~129.5 (d, J ≈ 6-7 Hz) | - |

| 2'-CH | ~7.15 | dd, J ≈ 8.5, 2.0 Hz | ~114.0 (d, J ≈ 2 Hz) | C3, C4', C6' |

| 3'-C-F | - | - | ~151.5 (d, ¹JC-F ≈ 245 Hz) | - |

| 4'-C-O | - | - | ~148.0 (d, J ≈ 10 Hz) | - |

| 5'-CH | ~6.95 | t, J ≈ 8.5 Hz | ~115.5 (d, J ≈ 21 Hz) | C1', C3', C4' |

| 6'-CH | ~7.20 | dd, J ≈ 12.5, 2.0 Hz | ~118.0 (d, J ≈ 3 Hz) | C2, C2', C4' |

| 4'-OCH₃ | ~3.90 | s | ~56.0 | C4' |

Note: Predicted values are based on analogous structures and substituent effects. Actual experimental values may vary.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly important as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

For 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol (C₁₀H₁₁FO₂), the exact mass can be calculated and compared with the experimental value to confirm the molecular formula.

Calculated Exact Mass: 182.0743 g/mol

The fragmentation pattern observed in the mass spectrum upon ionization (e.g., by Electron Ionization, EI) provides further structural information. Key fragmentation pathways for this molecule would likely include:

Loss of water ([M-H₂O]⁺): A common fragmentation for alcohols, leading to a stable allylic carbocation.

Loss of a hydroxyl radical ([M-•OH]⁺): Cleavage of the C-O bond.

Loss of the hydroxymethyl group ([M-•CH₂OH]⁺): Cleavage of the C1-C2 bond.

Formation of a tropylium-like ion: Cleavage of the bond between the alkene and the aromatic ring.

Interactive Data Table: Predicted HRMS Data and Key Fragments

| Ion Formula | Calculated m/z | Identity |

| [C₁₀H₁₁FO₂]⁺ | 182.0743 | Molecular Ion (M⁺) |

| [C₁₀H₉FO]⁺ | 164.0637 | [M-H₂O]⁺ |

| [C₁₀H₁₀FO]⁺ | 165.0716 | [M-•OH]⁺ |

| [C₉H₈FO]⁺ | 151.0559 | [M-•CH₂OH]⁺ |

| [C₇H₆FO]⁺ | 125.0403 | Fragment from cleavage at C3-C1' bond |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov They are excellent for identifying the functional groups present.

O-H Stretch: A strong, broad band in the IR spectrum around 3200-3600 cm⁻¹ is characteristic of the alcohol's hydroxyl group, indicative of hydrogen bonding.

C-H Stretches: Aromatic and vinylic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the -CH₂- and -OCH₃ groups appear just below 3000 cm⁻¹.

C=C Stretches: The alkene C=C stretch gives a band around 1650 cm⁻¹, while aromatic ring C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. The trans-substitution of the alkene results in a strong Raman band and a medium-to-weak IR band for the C=C stretch. researchgate.net

C-O Stretches: The C-O stretching vibration of the primary alcohol is typically found in the 1050-1150 cm⁻¹ region. The aryl ether C-O stretch will appear around 1250 cm⁻¹.

C-F Stretch: A strong band in the IR spectrum between 1000-1400 cm⁻¹ is characteristic of the C-F bond.

Out-of-Plane Bending: A strong band around 970 cm⁻¹ in the IR spectrum is characteristic of the C-H out-of-plane bending for a trans-disubstituted alkene.

Interactive Data Table: Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

| O-H Stretch (H-bonded) | 3200 - 3600 | IR (strong, broad) |

| Aromatic/Vinylic C-H Stretch | 3000 - 3100 | IR/Raman (medium) |

| Aliphatic C-H Stretch | 2850 - 3000 | IR/Raman (medium) |

| Alkene C=C Stretch | ~1650 | IR (weak), Raman (strong) |

| Aromatic C=C Stretch | 1450 - 1600 | IR/Raman (variable) |

| Aryl Ether C-O Stretch | ~1250 | IR (strong) |

| C-F Stretch | 1000 - 1400 | IR (strong) |

| Alcohol C-O Stretch | 1050 - 1150 | IR (strong) |

| Trans C-H Out-of-Plane Bend | ~970 | IR (strong) |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Key structural features that would be determined include:

Planarity: The analysis would show the degree of planarity of the phenyl ring and the propenol side chain. The dihedral angle between the aromatic ring and the C=C double bond is a key conformational parameter. nih.gov

Bond Parameters: Precise bond lengths (e.g., C-F, C-O, C=C) and angles would be obtained, confirming the expected values for the assigned structure. nih.gov

Stereochemistry: The trans or (E)-configuration of the double bond would be unequivocally confirmed.

Intermolecular Interactions: Crucially, this method would reveal the network of intermolecular hydrogen bonds formed by the hydroxyl group, which dictates the crystal packing. Other non-covalent interactions, such as π-π stacking or C-H···π interactions, might also be observed. researchgate.net

While a specific crystal structure for the title compound is not publicly available, analysis of closely related chalcones and cinnamyl derivatives shows that the enone or enol bridge often imparts significant rigidity, though some twisting between the aromatic ring and the side chain is common. nih.govresearchgate.net

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Assignment of Chiral Derivatives

Chiroptical spectroscopy involves the differential interaction of chiral molecules with left- and right-circularly polarized light. nsf.gov While 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol itself is achiral, these techniques would be indispensable for analyzing its chiral synthetic derivatives. For instance, if a chiral center were introduced, such as through asymmetric epoxidation of the double bond or substitution at the carbinol position, chiroptical methods would be required to determine the absolute configuration of the resulting enantiomers.

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left- and right-circularly polarized UV-Vis light. The resulting spectrum, with positive and negative bands (Cotton effects), is a unique fingerprint of a molecule's absolute configuration. By comparing the experimental ECD spectrum to spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., R or S), the absolute configuration can be assigned. nih.gov

The application of these techniques would be crucial for the stereochemical characterization of any new, chiral bioactive compounds derived from the 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol scaffold.

Theoretical and Computational Investigations of 3 3 Fluoro 4 Methoxyphenyl Prop 2 En 1 Ol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of 3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, provide a balance between computational cost and accuracy for molecules of this size.

A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For 3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring and the prop-2-en-1-ol chain, which are good electron-donating groups. Conversely, the LUMO is likely to be distributed over the propenol backbone and the fluoro-substituted phenyl ring. The presence of the electron-withdrawing fluorine atom can influence the energy levels of these orbitals.

Table 1: Predicted Frontier Molecular Orbital Energies and Related Parameters for 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol (Illustrative Data)

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity and stability |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.8 eV | Energy released upon gaining an electron |

Note: These values are illustrative and would be determined through specific DFT calculations.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the prop-2-en-1-ol linker in 3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol allows for multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule (conformers) and to map the potential energy surface that governs their interconversion. This is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred conformation.

Computational methods can systematically rotate the dihedral angles of the molecule, particularly around the C-C single bonds of the propenol chain, to calculate the corresponding energy of each conformation. This process generates a potential energy landscape, highlighting the low-energy conformers (global and local minima) and the energy barriers (transition states) between them. The presence of the fluorine atom can introduce specific steric and electrostatic interactions that influence these conformational preferences. semanticscholar.org For similar chalcone-like structures, a nearly planar conformation is often found to be energetically favorable. nih.gov

Table 2: Relative Energies of Potential Conformers of 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol (Illustrative Data)

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| A (Global Minimum) | ~180° (trans) | 0.00 | 75.3 |

| B (Local Minimum) | ~60° (gauche) | 1.50 | 14.7 |

| C (Local Minimum) | ~-60° (gauche) | 1.55 | 10.0 |

Note: These values are hypothetical and serve to illustrate the expected outcome of a conformational analysis.

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties, providing a powerful tool for interpreting experimental spectra or for identifying unknown compounds. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions from the ground state to various excited states, one can predict the absorption maxima (λmax). nih.gov

Similarly, the vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. These calculations help in assigning the vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups within 3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol. The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental data.

Table 3: Predicted Spectroscopic Data for 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol (Illustrative Data)

| Spectroscopic Technique | Predicted Parameter | Predicted Value | Assignment |

| UV-Vis (in Ethanol) | λmax | ~310 nm | π → π* transition |

| IR | Vibrational Frequency | ~3400 cm⁻¹ | O-H stretch |

| IR | Vibrational Frequency | ~1650 cm⁻¹ | C=C stretch |

| IR | Vibrational Frequency | ~1250 cm⁻¹ | C-O stretch (methoxy) |

| ¹³C NMR | Chemical Shift | ~125 ppm | Carbon attached to Fluorine |

| ¹⁹F NMR | Chemical Shift | ~ -115 ppm | Aromatic Fluorine |

Note: These are representative values. Actual values would be obtained from specific quantum chemical calculations.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is invaluable for investigating the mechanisms of chemical reactions involving 3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol. uio.no By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state(s), which are the energy maxima along the reaction coordinate. montclair.edu

The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can be calculated. This information is crucial for predicting reaction rates and understanding how factors like catalysts or solvent effects can influence the reaction outcome. For instance, the mechanism of oxidation of the alcohol group or addition reactions to the double bond could be computationally explored.

Assessment of Fluorine's Impact on Molecular Electrostatic Potentials and Reactivity

The introduction of a fluorine atom into the phenyl ring of 3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol significantly alters its electronic properties. A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.

The MEP map would show regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. The highly electronegative fluorine atom will create a region of negative potential around itself, while simultaneously withdrawing electron density from the aromatic ring, making the ortho and para positions more electron-deficient. This can influence the molecule's intermolecular interactions, such as hydrogen bonding and halogen bonding, which are critical for its crystal packing and biological interactions. nih.gov A Hirshfeld surface analysis could further quantify these intermolecular contacts. nih.gov

Mechanistic Studies of Biological Interactions of 3 3 Fluoro 4 Methoxyphenyl Prop 2 En 1 Ol Non Clinical Focus

In Vitro Molecular Recognition Studies with Enzymes and Receptors (Mechanism of Interaction)

The interaction of 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol with biological macromolecules like enzymes and receptors is governed by a combination of non-covalent forces. The molecule's cinnamyl alcohol backbone, substituted phenyl ring, and allyl alcohol moiety each contribute to its binding profile. While cinnamyl alcohol itself is considered a prohapten, requiring metabolic activation to become a reactive sensitizer, its derivatives can engage in direct, non-covalent interactions within protein binding pockets researchgate.net.

Studies on similar cinnamic acid derivatives have shown that they can bind to proteins such as human serum albumin (HSA) with binding constants in the range of 10⁴ dm³ mol⁻¹ nih.gov. The binding is often spontaneous and driven by entropy changes, suggesting that hydrophobic interactions play a significant role nih.gov. For 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol, the phenyl ring can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan nih.gov. The terminal hydroxyl group is a key site for hydrogen bonding, acting as both a donor and an acceptor with polar residues such as serine, threonine, or aspartate. The methoxy (B1213986) group can also accept a hydrogen bond. The fluorine atom, with its high electronegativity, primarily acts as a weak hydrogen bond acceptor nih.gov.

Interactive Table: Potential Non-Covalent Interactions of 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol with Protein Residues

| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |

| Phenyl Ring | Hydrophobic, π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Leucine (Leu), Valine (Val) |

| 3-Fluoro Group | Weak Hydrogen Bond, Dipole-Dipole | Serine (Ser), Threonine (Thr), Asparagine (Asn), Lysine (Lys) |

| 4-Methoxy Group | Hydrogen Bond (Acceptor) | Serine (Ser), Threonine (Thr), Asparagine (Asn) |

| Prop-2-en-1-ol | Hydrogen Bond (Donor/Acceptor) | Aspartate (Asp), Glutamate (Glu), Serine (Ser), Histidine (His) |

| Allyl Chain | Van der Waals, Hydrophobic | Alanine (Ala), Valine (Val), Leucine (Leu) |

Exploration of Potential Modulatory Effects on Biochemical Pathways (e.g., Phenylpropanoid Biosynthesis Analogs)

As a synthetic analog of naturally occurring phenylpropanoids, 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol has the potential to interact with and modulate various biochemical pathways. Phenylpropanoids are a diverse class of plant metabolites that serve as precursors for lignin, flavonoids, and other important compounds. Synthetic analogs can act as competitive inhibitors or modulators of the enzymes involved in these pathways.

Furthermore, structurally related compounds have demonstrated significant activity in modulating signaling pathways. For instance, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), a compound with a similar core structure, has been identified as a selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is implicated in neuroinflammation nih.gov. Another related molecule, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), has been shown to regulate oxidative stress by activating the Nrf2 pathway, which controls the expression of antioxidant enzymes nih.gov. These findings suggest that 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol could potentially modulate similar redox-sensitive or inflammatory signaling pathways, making it a candidate for investigation in relevant in vitro models.

Interactive Table: Potential Biochemical Pathways Modulated by Phenylpropanoid Analogs

| Pathway | Potential Effect of Analog | Example from Related Compound | Citation |

| STAT3 Signaling | Inhibition of STAT3 activation | MMPP attenuates STAT3 activation in neuroinflammatory models | nih.gov |

| Nrf2/Antioxidant Response | Activation of Nrf2, upregulation of antioxidant enzymes | HMPA ameliorates oxidative stress via Nrf2 activation | nih.gov |

| Phenylpropanoid Biosynthesis | Competitive inhibition of pathway enzymes (e.g., Phenylalanine ammonia-lyase) | General mechanism for synthetic analogs | N/A |

| Monoamine Oxidase (MAO) | Inhibition of MAO-B activity | MMPP treatment attenuated MAO-B activation | nih.gov |

Investigation of Fluorine's Influence on Ligand-Protein Binding Mechanisms (e.g., Non-Covalent Interactions)

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity researchgate.net. The fluorine atom in 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol has a profound influence on the molecule's interaction with protein targets. With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å), allowing it to replace hydrogen with minimal steric perturbation nih.gov. However, its extreme electronegativity (4.0 on the Pauling scale) polarizes the C-F bond, creating a strong dipole and influencing the electrostatic profile of the entire molecule nih.govnih.gov.

This polarization affects several types of non-covalent interactions:

Hydrogen Bonds: The organic fluorine atom is a poor hydrogen bond acceptor compared to oxygen or nitrogen, but it can form weak hydrogen bonds that contribute to binding affinity nih.govresearchgate.net.

Dipole-Dipole Interactions: The strong dipole of the C-F bond can engage in favorable electrostatic interactions with polar regions of a protein binding site.

Aromatic Interactions: Fluorination of a phenyl ring alters its quadrupole moment. Attaching electronegative fluorine atoms pulls electron density from the ring, inverting its electrostatic profile from negative to positive at the center nih.gov. This can enhance stabilizing π-π stacking interactions with electron-rich aromatic residues like tryptophan nih.govnih.gov.

Desolvation Effects: Fluorine substitution can influence the hydration and desolvation of a ligand upon binding. It can modulate complex water networks at the ligand-protein interface, which can have surprising and significant effects on binding enthalpy and entropy nih.govfu-berlin.de.

Systematic studies combining X-ray crystallography and computational analysis have revealed that short contacts between fluorine atoms and proteins are frequent and play an essential role in protein-ligand binding, even if the strength of an isolated fluorine bond is modest nih.gov.

Interactive Table: Comparison of Carbon-Hydrogen vs. Carbon-Fluorine Bonds

| Property | C-H Bond | C-F Bond | Implication for Binding |

| Bond Length | ~1.09 Å | ~1.35 Å | Minimal steric change |

| Bond Energy | ~413 kJ/mol | ~485 kJ/mol | Increased metabolic stability |

| Electronegativity (Atom) | H: 2.20 | F: 3.98 | Creates strong bond dipole, alters molecular electrostatics |

| Van der Waals Radius (Atom) | H: 1.20 Å | F: 1.47 Å | Minimal steric increase |

| Hydrogen Bonding | Non-polar | Weak Acceptor | Can form weak but specific interactions with protein backbone or side chains |

Cellular Permeation and Intracellular Distribution Mechanisms in Model Systems (Non-Organismal)

The ability of a compound to cross cellular membranes is critical for its interaction with intracellular targets. Fluorination is a widely used strategy to improve membrane permeability researchgate.net. The introduction of fluorine can increase the lipophilicity of a molecule, which generally favors passive diffusion across the lipid bilayer of cell membranes.

In non-organismal model systems, such as artificial membranes (e.g., PAMPA - Parallel Artificial Membrane Permeability Assay) or cultured cell monolayers (e.g., Caco-2 cells), the permeation of 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol would be investigated. The compound's relatively small size and increased lipophilicity due to the C-F bond suggest it would likely cross membranes via passive diffusion. The methoxy group also contributes to its lipophilic character. Once inside the cell, its distribution would be governed by its affinity for different organelles and macromolecules. Its moderate polarity, conferred by the hydroxyl group, may prevent complete sequestration into lipid-rich environments, allowing for distribution within the cytosol. Methodologies using fluorescent tracers can help visualize such intracellular pathways in model systems nih.gov.

Interactive Table: Factors Influencing Passive Cellular Permeation

| Physicochemical Property | Influence of Fluoro & Methoxy Groups | Predicted Effect on Permeation |

| Lipophilicity (LogP) | Fluorine and methoxy groups generally increase lipophilicity. | Enhanced permeability |

| Molecular Weight | The compound has a relatively low molecular weight. | Favorable for diffusion |

| Polar Surface Area (PSA) | The hydroxyl group contributes to the PSA. | May slightly decrease permeability but is necessary for solubility |

| Hydrogen Bonding Capacity | The hydroxyl group can form hydrogen bonds with the membrane's phosphate (B84403) head groups. | Can slow entry but is part of the interaction process |

Development of Fluoro-Probes for Mechanistic Biological Research (e.g., 18F-Labeled Analogs for In Vitro Tracing)

To study the fate and mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol without perturbing the biological system, a radiolabeled version can be synthesized. Fluorine-18 (¹⁸F) is an ideal positron-emitting radionuclide for this purpose due to its convenient half-life (109.7 minutes), which allows for multi-step synthesis and experimental procedures, and its low positron energy (635 keV), which provides high image resolution in Positron Emission Tomography (PET) mdpi.com.

An ¹⁸F-labeled analog of 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol could be developed as a fluoro-probe for in vitro mechanistic studies. Such a probe would enable quantitative measurement of binding to isolated proteins, cell surface receptors, or intracellular targets through autoradiography or cell uptake assays nih.gov. The synthesis would typically involve a nucleophilic substitution reaction where a suitable precursor molecule (e.g., one with a nitro or trimethylammonium leaving group at the 3-position of the phenyl ring) is reacted with [¹⁸F]fluoride nih.govresearchgate.net. The resulting radiotracer would allow for sensitive and specific tracking of the molecule's distribution and binding kinetics in various in vitro biological assays, providing invaluable data on its mechanism of action.

Interactive Table: Properties of Fluorine-18 for In Vitro Probes

| Property | Value | Advantage for Mechanistic Research |

| Half-life | 109.7 minutes | Sufficient time for synthesis, purification, and in vitro experiments (e.g., binding assays, cell uptake studies) lasting several hours. |

| Decay Mode | Positron Emission (β+) (97%) | Positrons can be detected with high sensitivity using PET scanners or autoradiography plates. |

| Positron Energy (Emax) | 635 keV | Low energy leads to a short travel distance in tissue/media, resulting in high spatial resolution for imaging. |

| Chemical Reactivity | Can be incorporated via nucleophilic or electrophilic reactions. | Versatile synthetic chemistry allows labeling of a wide range of organic molecules. |

| Specific Activity | High specific activity is achievable. | Allows for the use of tracer amounts of the probe, minimizing perturbation of the biological system under study. |

Potential Non Therapeutic Applications of 3 3 Fluoro 4 Methoxyphenyl Prop 2 En 1 Ol and Its Derivatives

As a Versatile Building Block in Complex Organic Synthesis

The cinnamyl alcohol framework is a versatile precursor in the synthesis of a variety of complex organic molecules. nih.govcmu.ac.th The presence of the allyl alcohol functional group in 3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol allows for a multitude of chemical transformations, including esterification, etherification, and oxidation, to produce a range of derivatives such as cinnamyl esters and cinnamaldehydes. nih.govnih.gov

Furthermore, the electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atom on the phenyl ring can influence the reactivity and selectivity of reactions, making it a valuable building block for creating libraries of compounds for screening in various applications. cmu.ac.th The synthesis of aryltetralin and arylnaphthalene lignans, for instance, can be achieved through intramolecular Diels-Alder reactions of cinnamyl cinnamate (B1238496) ester derivatives. cmu.ac.th The fluorinated and methoxylated phenyl ring of 3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol can be a key component in the synthesis of such complex structures.

Below is a table summarizing some potential synthetic transformations of 3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol:

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Esterification | Carboxylic acid, DCC, DMAP | Cinnamyl esters |

| Oxidation | MnO2, PCC, or Swern oxidation | Cinnamaldehydes |

| Etherification | Alkyl halide, base (e.g., NaH) | Cinnamyl ethers |

| Amination | Via conversion to halide then SN2 | Cinnamyl amines |

| Epoxidation | m-CPBA | Phenyl oxiranes |

Role in the Development of Advanced Materials

The incorporation of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, making them suitable for advanced material applications. nih.govnsf.gov

Cinnamyl alcohol and its derivatives can serve as precursors for the production of "smart" polymer materials. nih.gov For example, cinnamyl methacrylate, which can be synthesized from cinnamyl alcohol, is a monomer that can be polymerized to create dual crosslinked products. nih.gov The presence of the fluoro and methoxy substituents on the phenyl ring of 3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol could be used to tune the properties of the resulting polymers, such as their thermal stability, refractive index, and dielectric constant. Lignins, which are complex polymers found in plants, are derived from the dehydrogenative polymerization of hydroxycinnamyl alcohols like coniferyl alcohol. Synthetic lignins with tailored properties could potentially be created using fluorinated analogues such as 3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol.

Fluorinated compounds are of significant interest in the field of liquid crystals and optoelectronic materials. nih.govbiointerfaceresearch.comresearchgate.net The introduction of fluorine atoms can influence mesophase behavior, dielectric anisotropy, and optical properties. nih.govbiointerfaceresearch.com The rigid core of the 3-(3-fluoro-4-methoxyphenyl) group, combined with the potential for elongation through derivatization of the propenol side chain, makes this compound a potential precursor for calamitic (rod-like) liquid crystals. nsf.gov The specific substitution pattern of the fluorine and methoxy groups can be strategically used to fine-tune the molecular packing and intermolecular interactions that govern the formation of liquid crystalline phases. nih.govbiointerfaceresearch.com

The following table outlines the potential influence of the structural features of 3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol on material properties:

| Structural Feature | Potential Influence on Material Properties |

| Fluorine Atom | Modifies polarity, dielectric anisotropy, and thermal stability. nih.govbiointerfaceresearch.com |

| Methoxy Group | Affects molecular shape and intermolecular interactions. |

| Phenyl Ring | Provides a rigid core structure essential for liquid crystal formation. |

| Prop-2-en-1-ol Chain | Allows for derivatization to create elongated molecules and polymerizable groups. |

Applications in Analytical Chemistry as a Reference Standard or Chemical Probe

In analytical chemistry, well-characterized compounds are essential as reference standards for the identification and quantification of related substances. Given its unique structure, 3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol could serve as a reference standard in chromatographic and spectroscopic analyses of mixtures containing fluorinated cinnamyl alcohol derivatives.

Furthermore, fluorinated molecules are increasingly being used as chemical probes in various analytical techniques, including ¹⁹F NMR spectroscopy. bohrium.com The fluorine atom provides a sensitive and specific signal that can be used to monitor molecular interactions and environmental changes. bohrium.com Derivatives of 3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol could potentially be designed as probes for specific analytical applications. The unique chemical shift of the fluorine atom can provide information about the local chemical environment. bohrium.com

Precursor for Research Agro-Chemicals (Synthesis Methodologies)

Fluorine-containing compounds play a crucial role in the agrochemical industry, with a significant percentage of modern pesticides and herbicides containing at least one fluorine atom. thermofisher.combiesterfeld.no The introduction of fluorine can enhance the biological activity, metabolic stability, and lipophilicity of a molecule. researchgate.net

The 3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol scaffold can be considered a valuable building block for the synthesis of novel agrochemical candidates. biesterfeld.no Synthetic methodologies for incorporating such fluorinated building blocks are of great interest in agrochemical research. ccspublishing.org.cnnih.gov The cinnamyl alcohol moiety can be transformed into various functional groups commonly found in bioactive molecules, while the fluorinated phenyl ring provides a key structural motif for enhancing agrochemical properties. Research in this area would focus on developing efficient synthetic routes to derivatize this precursor and screen the resulting compounds for herbicidal, fungicidal, or insecticidal activity. ccspublishing.org.cnresearchgate.net

Future Research Directions and Unaddressed Challenges in the Study of 3 3 Fluoro 4 Methoxyphenyl Prop 2 En 1 Ol

Development of More Sustainable and Cost-Effective Synthetic Routes

Current synthetic approaches to substituted cinnamyl alcohols often rely on traditional methods that may involve harsh reagents, stoichiometric waste, and petrochemical-derived starting materials. A primary challenge is the development of greener, more atom-economical, and cost-effective pathways.

Future research should focus on biocatalytic and metabolic engineering approaches. The construction of biocatalytic cascades, for instance, has shown promise for producing cinnamyl alcohol from bio-derived feedstocks like L-phenylalanine using a combination of enzymes such as phenylalanine ammonia (B1221849) lyase, carboxylic acid reductase, and alcohol dehydrogenase. nih.govrsc.orgmanchester.ac.uk This strategy offers mild reaction conditions in aqueous solutions and utilizes renewable starting materials. nih.gov One such system demonstrated the conversion of L-phenylalanine to cinnamyl alcohol with a 53% yield, showcasing a process where all initial components are biogenic. nih.govrsc.org Further research could adapt these enzymatic cascades to produce specifically substituted cinnamyl alcohols, including 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol, by employing engineered enzymes with tailored substrate specificities.

Another promising avenue is the use of photobiocatalysis. Cyanobacterial cells, for example, can be used to selectively reduce cinnamaldehyde (B126680) to cinnamyl alcohol, using light as the energy source for cofactor regeneration. researchgate.net This method avoids the need for organic co-substrates and can achieve very high conversion rates, with strains like Synechocystis sp. PCC 6803 showing over 98% yield. researchgate.net Adapting such systems to fluorinated and methoxylated cinnamaldehydes could provide a highly sustainable manufacturing route.

Additionally, improving the atom economy of chemical syntheses is crucial. The direct use of free allylic alcohols as alkylating agents in catalytic asymmetric allylic alkylation (AAA) reactions is a significant step forward, as it avoids the generation of stoichiometric waste associated with pre-functionalized substrates like carbonates or acetates. nih.govacs.org Further development of catalysts that can directly and efficiently utilize 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol in C-C and C-X bond-forming reactions would represent a substantial advance in sustainability.

| Research Direction | Approach | Potential Advantages | Key Challenges |

| Biocatalytic Cascades | Multi-enzyme synthesis from renewable feedstocks (e.g., L-phenylalanine). nih.govrsc.org | Use of mild, aqueous conditions; reduced environmental impact; sustainable starting materials. manchester.ac.uk | Engineering enzyme specificity for substituted substrates; optimizing pathway efficiency and product titers. |

| Photobiocatalysis | Using photosynthetic microorganisms (e.g., cyanobacteria) for selective reductions. researchgate.net | Light-driven cofactor regeneration; high selectivity and yield; minimal byproducts. | Substrate tolerance of microbial enzymes; scalability of photoreactors. |

| Atom-Economical Catalysis | Direct functionalization of the C-OH bond in allylic alcohols. nih.govacs.org | Minimizes waste from protecting groups or activating groups; increases step efficiency. | Catalyst development for direct C-OH activation; controlling regioselectivity and stereoselectivity. |

Expanding the Scope of Stereoselective Transformations

Enantioenriched allylic alcohols are highly valuable chiral building blocks in organic synthesis. nih.gov The prop-2-en-1-ol moiety in 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol presents a key site for introducing stereocenters. Future work should focus on expanding the range of catalytic asymmetric transformations that can be applied to this substrate.